molecular formula C8H7BO3S B3183394 b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid CAS No. 959636-67-0

b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid

Cat. No.: B3183394
CAS No.: 959636-67-0
M. Wt: 194.02 g/mol
InChI Key: VDCIKADVYWVDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid is a chemical compound with the molecular formula C8H7BO3S and a molecular weight of 194.02 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid typically involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Formation of 5-carboxybenzo[b]thiophen-2-ylboronic acid.

    Reduction: Formation of 5-hydroxymethylbenzo[b]thiophen-2-ylborane.

    Substitution: Formation of various aryl or vinyl derivatives depending on the halide used in the reaction.

Scientific Research Applications

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of phosphorescent sensors for the quantification of copper (II) ions.

    Biology: Investigated for its potential as an inhibitor of Escherichia coli beta-lactamase.

    Medicine: Explored for its role in the preparation of inhibitors for treatment of cortisol-dependent diseases.

    Industry: Utilized in the chemoselective modification of oncolytic adenoviruses.

Mechanism of Action

The mechanism of action of 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Escherichia coli beta-lactamase, it binds to the active site of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . This interaction disrupts the bacterial cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid can be compared with other similar compounds, such as:

    2-Thienylboronic acid: Similar in structure but lacks the hydroxymethyl group.

    Benzo[b]thien-2-ylboronic acid: Similar in structure but lacks the hydroxymethyl group.

The presence of the hydroxymethyl group in 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid provides additional sites for chemical modification, making it more versatile in various applications.

Properties

IUPAC Name

(5-hydroxy-1-benzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIKADVYWVDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260958
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959636-67-0
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959636-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Reactant of Route 3
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Reactant of Route 5
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Reactant of Route 6
b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.